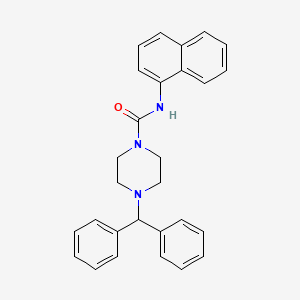

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide

Description

Properties

CAS No. |

401578-07-2 |

|---|---|

Molecular Formula |

C28H27N3O |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C28H27N3O/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32) |

InChI Key |

XKGUYRWNNMXUQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Alkylation-Acylation Sequential Method

This method involves first introducing the benzhydryl group to piperazine, followed by carboxamide formation with 1-naphthyl isocyanate or chloride.

Step 1: Synthesis of 1-Benzhydrylpiperazine

Piperazine is reacted with benzhydryl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution at 60–80°C for 12–24 hours.

Step 2: Carboxamide Formation

1-Benzhydrylpiperazine is treated with 1-naphthyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl, with reactions typically completing within 4–6 hours at room temperature.

Example Protocol

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Benzhydryl bromide | Acetonitrile | 80°C | 18 h | 75% |

| 2 | 1-Naphthyl isocyanate | DCM | RT | 6 h | 82% |

One-Pot Condensation Approach

A streamlined method condenses pre-functionalized piperazine precursors with naphthyl carbonyl derivatives. For instance, 1-benzhydrylpiperazine-1-carbonyl chloride is reacted with 1-naphthylamine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Reaction Conditions

Advanced Functionalization Techniques

Use of Protecting Groups

Steric hindrance from the benzhydryl and naphthyl groups necessitates protective strategies. The p-toluenesulfonyl (Ts) group is commonly used to block one nitrogen of piperazine before introducing the benzhydryl moiety. Subsequent deprotection with hydrobromic acid (HBr) in acetic acid ensures selective functionalization.

Deprotection Protocol

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HBr (48% aq.) | AcOH | 60°C | 3 h | 90% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, alkylation of piperazine with benzhydryl bromide under microwave conditions (150°C, 30 min) achieves 85% yield, compared to 18 hours conventionally.

Characterization and Quality Control

Spectroscopic Analysis

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation-Acylation | High selectivity, scalable | Multi-step, time-intensive | 75–82% |

| One-Pot Condensation | Reduced steps, faster | Lower yield, side reactions | 68–74% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 85% |

Industrial-Scale Considerations

Large-scale production favors the alkylation-acylation method due to reproducibility. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Smaller substituents, such as chlorophenyl (A4), correlate with moderate yields and higher melting points, likely due to improved crystallinity .

- Bioactivity Trends: The 1-naphthyl group in the target compound may enhance binding to aromatic receptor pockets compared to phenyl or chlorophenyl groups in analogs like A4 or BCTC. JNJ1661010 demonstrates that heterocyclic substituents (e.g., thiadiazole) can significantly enhance enzyme inhibition (FAAH IC₅₀ = 33 nM) .

Biological Activity

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis (TB) infections .

| Compound | Target | Activity | Selectivity Index |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Excellent antituberculosis activity | >30 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. The presence of the benzhydryl group is particularly important for enhancing cytotoxicity against cancer cells .

Antihistaminic and Antispasmodic Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits antihistaminic effects, making it a candidate for treating allergic reactions. Its antispasmodic action has been documented, suggesting potential applications in gastrointestinal disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Receptor Binding : The compound may act as an antagonist at histamine receptors, which is crucial for its antihistaminic effects.

- Enzyme Modulation : It can inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial properties.

Case Studies

- Antituberculosis Study : A series of benzhydryl piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study revealed that the compounds exhibited low cytotoxicity while maintaining high efficacy against the bacteria, indicating their potential as therapeutic agents for TB .

- Cancer Cell Line Testing : In a separate investigation, various concentrations of this compound were tested on cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzhydryl-N-(2-naphthyl)-1-piperazinecarboxamide | Different naphthyl substitution | Moderate antimicrobial activity |

| 4-Benzhydryl-N-(1-phenyl)-1-piperazinecarboxamide | Phenyl group instead of naphthyl | Lower cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.